Cas no 89-95-2 (2-Methylbenzyl alcohol)

2-Methylbenzyl alcohol structure
2-Methylbenzyl alcohol structure
Nombre del producto:2-Methylbenzyl alcohol
Número CAS:89-95-2
MF:C8H10O
Megavatios:122.164402484894
MDL:MFCD00004622
CID:34537
PubChem ID:6994

2-Methylbenzyl alcohol Propiedades químicas y físicas

Nombre e identificación

    • 2-Methylbenzyl alcohol
    • (2-methylphenyl)methanol
    • o-Methylbenzyl Alcohol
    • α-Hydroxy-o-xylene
    • alpha-Hydroxy-o-Xylene
    • o-tolylmethanol
    • o-Tolyl alcohol
    • Benzenemethanol, 2-methyl-
    • toluene-methanol
    • o-Tolyl carbinol
    • Benzyl alcohol, o-methyl-
    • 2-METHYLBENZENEMETHANOL
    • 7L3M6Y04NC
    • XPNGNIFUDRPBFJ-UHFFFAOYSA-N
    • Benzyl alcohol, o-methyl- (8CI)
    • Benzenemethanol, 2-methyl- (9CI)
    • (2-methylphenyl)methan-1-ol
    • o-tolyl-methanol
    • 2-Methylbenzylalcohol
    • bmse000515
    • 2-methylbenzylalkohol
    • AKOS000249529
    • AS-56613
    • M0887
    • InChI=1/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-5,9H,6H2,1H3
    • C07213
    • NSC91
    • W-100353
    • (2-Methylphenyl)methanol #
    • CS-0152955
    • EINECS 201-954-2
    • MFCD00004622
    • FT-0613015
    • METHYLBENZYL ALCOHOL, O-
    • EN300-129586
    • SCHEMBL3338
    • A843387
    • AC7567
    • XPNGNIFUDRPBFJ-UHFFFAOYSA-
    • SY013626
    • Z335244790
    • 89-95-2
    • 2-Methylbenzyl alcohol, 98%
    • DTXSID8059001
    • Q27268494
    • UNII-7L3M6Y04NC
    • NSC 91
    • NSC-91
    • AI3-21536
    • ?2-Methylbenzyl alcohol
    • 2-Methylbenzenemethanol (ACI)
    • (2-Tolyl)methanol
    • 2-(Methyl)-1-(hydroxymethyl)benzene
    • o-Tolualcohol
    • NS00039347
    • DB-078562
    • CHEBI:27724
    • MDL: MFCD00004622
    • Renchi: 1S/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-5,9H,6H2,1H3
    • Clave inchi: XPNGNIFUDRPBFJ-UHFFFAOYSA-N
    • Sonrisas: OCC1C(C)=CC=CC=1
    • Brn: 1929783

Atributos calculados

  • Calidad precisa: 122.07300
  • Masa isotópica única: 122.073164938g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 1
  • Complejidad: 80.6
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: 1.6
  • Superficie del Polo topológico: 20.2
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Denso: 1.0230
  • Punto de fusión: 35.0 to 38.0 deg-C
  • Punto de ebullición: 219°C(lit.)
  • Punto de inflamación: Fahrenheit: 219.2 ° f
    Celsius: 104 ° c
  • índice de refracción: n20/D 1.5408(lit.)
  • Disolución: methanol: 0.1 g/mL, clear
  • PSA: 20.23000
  • Logp: 1.48730
  • Presión de vapor: 0.75 mmHg ( 86 °C)

2-Methylbenzyl alcohol Información de Seguridad

  • Símbolo: GHS05 GHS07
  • Palabra de señal:Danger
  • Instrucciones de peligro: H302-H318
  • Declaración de advertencia: P280-P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 22-41
  • Instrucciones de Seguridad: S22-S24/25-S37/39-S26-S39
  • Señalización de mercancías peligrosas: Xi
  • Términos de riesgo:R36/37/38

2-Methylbenzyl alcohol Datos Aduaneros

  • Código HS:29339990
  • Datos Aduaneros:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2-Methylbenzyl alcohol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-129586-0.25g
(2-methylphenyl)methanol
89-95-2 95%
0.25g
$19.0 2023-05-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0887-25g
2-Methylbenzyl alcohol
89-95-2 97.0%(GC)
25g
¥380.0 2022-06-10
Enamine
EN300-129586-1.0g
(2-methylphenyl)methanol
89-95-2 95%
1g
$24.0 2023-05-03
Enamine
EN300-129586-5.0g
(2-methylphenyl)methanol
89-95-2 95%
5g
$26.0 2023-05-03
Enamine
EN300-129586-25.0g
(2-methylphenyl)methanol
89-95-2 95%
25g
$41.0 2023-05-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M470A-100g
2-Methylbenzyl alcohol
89-95-2 98%
100g
¥669.0 2022-06-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12696-10g
2-Methylbenzyl alcohol, 98%
89-95-2 98%
10g
¥344.00 2023-02-25
TRC
M342235-2.5g
2-Methylbenzyl Alcohol
89-95-2
2.5g
$ 80.00 2022-06-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
188476-50G
2-Methylbenzyl alcohol
89-95-2 98%
50G
1109.65 2021-05-17
TRC
M342235-250mg
2-Methylbenzyl Alcohol
89-95-2
250mg
$ 50.00 2022-06-02

2-Methylbenzyl alcohol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe3O4) ,  Silver Solvents: Water ;  24 h, 40 bar, 100 °C
Referencia
Microwave-Assisted Synthesis of Magnetic Carboxymethyl Cellulose-Embedded Ag-Fe3O4 Nanocatalysts for Selective Carbonyl Hydrogenation
Li, Alain You; Kaushik, Madhu; Li, Chao-Jun; Moores, Audrey, ACS Sustainable Chemistry & Engineering, 2016, 4(3), 965-973

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Platinum ,  Gallium sesquioxide Solvents: Isopropanol ;  2 h, 110 °C
Referencia
A dual-site functionally separated catalyst based on gallium oxide and Pt for effective furfural hydrogenation under hydrogen spillover conditions
Wang, Changxu; Wang, Shuai; Wu, Zhenshuai; Lv, Yipin; Chen, Guozhu; et al, Fuel, 2024, 357,

Métodos de producción 3

Condiciones de reacción
Referencia
Transformation of o-toluate in Pseudomonas putida isolate 1065 and Rhizopus japonicus ATCC 24794
Engelhardt, Gabriele; Wallnoefer, P., Archiv fuer Mikrobiologie, 1973, 93(3), 229-37

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Chitosan Solvents: Methanol ;  2 h, 2.5 MPa, 50 °C
Referencia
Chitosan derived efficient and stable Pd nano-catalyst for high efficiency hydrogenation
Zheng, Xingli; Li, Yan; Li, Wendian; Pei, Xianglin; Ye, Dongdong, International Journal of Biological Macromolecules, 2023, 241,

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Zirconium tetrahydroxide (partially hydrated) Solvents: Isopropanol ;  15 min, 60 °C
Referencia
A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia
Battilocchio, Claudio; Hawkins, Joel M.; Ley, Steven V., Organic Letters, 2013, 15(9), 2278-2281

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: Diethyl ether ;  rt → 0 °C
1.2 Reagents: Methanesulfonic acid, trifluoro-, anhydride with B,B-bis(2,6,6-trimethylbicyclo[… Solvents: Diethyl ether ;  0.5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  0 °C → rt
1.4 Reagents: Hydrogen peroxide Solvents: Water ;  rt
1.5 Reagents: Potassium carbonate ;  rt
Referencia
Selective reduction of carbonyl compounds with B-trifluoromethane-sulfonyldiisopinocampheylborane in ethyl ether
Cha, Jin Soon, Bulletin of the Korean Chemical Society, 2009, 30(7), 1658-1660

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Alumina ,  Molybdenum nitride (Mo2N) Solvents: Ethanol ;  6 h, 10.6 MPa, 553 K
Referencia
Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts
Ma, Xiaolei; et al, ACS Catalysis, 2015, 5(8), 4803-4813

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hantzsch ester Catalysts: Tris[3,5-bis(trifluoromethyl)phenyl]borane Solvents: 1,4-Dioxane ;  12 h, 25 °C
Referencia
Organoborane-Catalyzed Hydrogenation of Unactivated Aldehydes with a Hantzsch Ester as a Synthetic NAD(P)H Analogue
Hamasaka, Go; Tsuji, Hiroaki; Uozumi, Yasuhiro, Synlett, 2015, 26(14), 2037-2041

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Ammonia Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  (OC-6-65)-Carbonylchloro[2-[[[2-(diphenylphosphino-κP)phenyl]imino-κN]methyl]phe… Solvents: Water ;  10 min, rt
1.2 Reagents: Triethylsilane ;  rt
Referencia
One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium
Lai, Rung-Yi; Lee, Chun-I.; Liu, Shiuh-Tzung, Tetrahedron, 2008, 64(7), 1213-1217

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Phenyl B,B-bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)borinate Solvents: Tetrahydrofuran ;  3 h, 25 °C
Referencia
Selective reduction of carbonyl compounds with B-phenoxydiisopinocampheylborane: comparison of its reactivity to the cyclohexoxy derivative
Cha, Jin Soon; Nam, Ho Tae; Jang, Seung Ho; Kwon, Sang Young; Park, Seung Jin; et al, Bulletin of the Korean Chemical Society, 2004, 25(12), 1948-1950

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Formic acid ,  Sodium hydroxide Catalysts: Iridium Solvents: Water ;  18 h, 100 °C
Referencia
Chemoselective Transfer Hydrogenation of Aldehydes and Ketones with a Heterogeneous Iridium Catalyst in Water
Wang, Zhi; Huang, Lei; Geng, Longfei; Chen, Rizhi; Xing, Weihong; et al, Catalysis Letters, 2015, 145(4), 1008-1013

Métodos de producción 12

Condiciones de reacción
1.1 Catalysts: MCM 41SO3H Solvents: Acetonitrile ;  15 min, rt
Referencia
Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanoporous MCM-41-SO3H
Gholamzadeh, Zeynab; Naimi-Jamal, Mohammad Reza; Maleki, Ali, Comptes Rendus Chimie, 2014, 17(10), 994-1001

Métodos de producción 13

Condiciones de reacción
1.1 Catalysts: 1H-Imidazolium, 1,3-disulfo-, sulfate (1:1) Solvents: Methanol ;  4 min, rt
Referencia
Preparation, characterization and use of 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient, halogen-free and reusable ionic liquid catalyst for the trimethylsilyl protection of hydroxyl groups and deprotection of the obtained trimethylsilanes
Shirini, Farhad; Khaligh, Nader Ghaffari; Akbari-Dadamahaleh, Somayeh, Journal of Molecular Catalysis A: Chemical, 2012, 365, 15-23

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 2-Methyltetrahydrofuran ;  20 min, 90 °C
Referencia
Continuous-Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex
Oetvoes, Sandor B.; Kappe, C. Oliver, ChemSusChem, 2020, 13(7), 1800-1807

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Titania Solvents: Methanol ;  2 h, pH 12, 25 °C
Referencia
Tuning selectivity among acetalization, pinacol coupling, and hydrogenation reactions of benzaldehyde by catalytic and photochemical pathways at room temperature
Yang, Qingning ; Li, Xiyi; Tang, Junwang, Materials Today Energy, 2022, 23,

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Isopropanol ,  Oxygen Catalysts: (OC-6-52)-Dichloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-1H-be… Solvents: Isopropanol ;  5 min, rt
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol
Referencia
Room-temperature Ru(II)-catalyzed transfer hydrogenation of ketones and aldehydes in air
Zhao, Miao; Yu, Zhengkun; Yan, Shenggang; Li, Yang, Tetrahedron Letters, 2009, 50(32), 4624-4628

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Pinacolborane Catalysts: Sodium hydride Solvents: Tetrahydrofuran ;  25 - 27 °C; 30 min, 25 - 27 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 - 27 °C
Referencia
Catalytic hydroboration of aldehydes and ketones with sodium hydride: Application to chemoselective reduction of aldehydes over ketones
Shin, Won Kyu; Kim, Hanbi; Jaladi, Ashok Kumar; An, Duk Keun, Tetrahedron, 2018, 74(43), 6310-6315

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Borinic acid, bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-, cyclohexyl ester Solvents: Tetrahydrofuran ;  6 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
1.3 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ,  Water
Referencia
Selective reduction of carbonyl compounds with B-cyclohexyloxydiisopinocampheylborane
Cha, Jin Soon; Jang, Seung Ho; Kwon, Sang Young; Kwon, Oh Oun, Bulletin of the Korean Chemical Society, 2004, 25(5), 603-604

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Acetic acid, anhydride with B,B-bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)borin… Solvents: Tetrahydrofuran ;  6 h, 25 °C
Referencia
Selective reduction of carbonyl compounds with B-acetoxy- and B-trifluoroacetoxydiisopinocampheylboranes
Cha, Jin Soon; Nam, Ho Tae; Park, Seung Jin; Kwon, Sang Yong; Kwon, Oh Oun, Bulletin of the Korean Chemical Society, 2006, 27(5), 667-671

Métodos de producción 20

Condiciones de reacción
1.1 Catalysts: 1570196-45-0 Solvents: Toluene ,  Water ;  24 h, pH 4.4, 80 °C
1.2 Reagents: Water ;  0 °C
Referencia
A Water/Toluene Biphasic Medium Improves Yields and Deuterium Incorporation into Alcohols in the Transfer Hydrogenation of Aldehydes
Ruiz-Castaneda, Margarita; Santos, Lucia; Manzano, Blanca R.; Espino, Gustavo; Jalon, Felix A., European Journal of Inorganic Chemistry, 2021, 2021(14), 1358-1372

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Hydrogen Catalysts: Tricarbonyl[(1,3,3a,7a-η)-4,5,6,7-tetrahydro-1,3-bis(trimethylsilyl)-2H-inden-2-… Solvents: Isopropanol ,  Water ;  17 h, 30 bar, 100 °C
Referencia
General and Highly Efficient Iron-Catalyzed Hydrogenation of Aldehydes, Ketones, and α,β-Unsaturated Aldehydes
Fleischer, Steffen; Zhou, Shaolin; Junge, Kathrin; Beller, Matthias, Angewandte Chemie, 2013, 52(19), 5120-5124

Métodos de producción 22

Condiciones de reacción
1.1 Catalysts: Titanium mononitride ,  Molybdenum carbide nitride ;  6 h, 330 °C
Referencia
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

2-Methylbenzyl alcohol Raw materials

2-Methylbenzyl alcohol Preparation Products

2-Methylbenzyl alcohol Literatura relevante

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